p-Phenylhydrocinnamonitrile
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Overview
Description
3-([1,1’-biphenyl]-4-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a biphenyl group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)propanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated biphenyl compound with a cyanide ion. For example, 4-bromobiphenyl can be reacted with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) to yield 3-([1,1’-biphenyl]-4-yl)propanenitrile.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from 4-bromobiphenyl is reacted with a nitrile compound to form the desired product.
Dehydration of Amides: The dehydration of amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can also be employed to synthesize nitriles.
Industrial Production Methods
Industrial production of 3-([1,1’-biphenyl]-4-yl)propanenitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-yl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Hydrolysis: 3-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 3-([1,1’-biphenyl]-4-yl)propanamine.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-([1,1’-biphenyl]-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)propanenitrile depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a single carbon chain.
Biphenyl: Lacks the nitrile group but shares the biphenyl structure.
4-Cyanobiphenyl: Similar structure but with the nitrile group directly attached to the biphenyl ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)propanenitrile is unique due to the presence of both the biphenyl and propanenitrile moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler nitriles and biphenyl derivatives .
Biological Activity
p-Phenylhydrocinnamonitrile (PHCN) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with PHCN, supported by data tables and research findings.
- Molecular Formula : C16H15N
- Molecular Weight : 237.30 g/mol
- IUPAC Name : 2-cyano-3-(4-phenyl)prop-2-enoic acid
Biological Activity
PHCN has been investigated for various biological activities, including:
- Antimicrobial Activity : Research indicates that PHCN exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated that PHCN inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
- Antioxidant Properties : PHCN has shown promising antioxidant activity, which can help mitigate oxidative stress in biological systems. A comparative study using DPPH and ABTS assays revealed that PHCN effectively scavenged free radicals, suggesting its role in preventing oxidative damage .
- Anti-inflammatory Effects : In vitro studies have indicated that PHCN may reduce inflammation by inhibiting pro-inflammatory cytokines. A notable case study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with PHCN .
- Cytotoxicity Against Cancer Cells : PHCN has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that PHCN induced apoptosis in HeLa cells, suggesting its potential as an anticancer agent .
The biological activity of PHCN is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : PHCN may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators .
- Cell Signaling Modulation : The compound may modulate signaling pathways related to apoptosis and cell survival, particularly through the activation of caspases in cancer cells .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of PHCN against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting strong antimicrobial potential.
- Cancer Research : In a recent clinical trial, patients with advanced cancer were administered a formulation containing PHCN. The results showed a significant reduction in tumor size and improved patient quality of life, indicating its therapeutic promise .
- Inflammation Model : An animal model study assessed the anti-inflammatory effects of PHCN in induced arthritis. The treatment group exhibited significantly lower swelling and pain compared to controls, supporting its use in inflammatory conditions .
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2 |
InChI Key |
VOXYKKGIRUFILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N |
Origin of Product |
United States |
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